Cas no 2229603-95-4 (1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)

1-1-(2,3-Dihydro-1H-inden-1-yl)cyclopropylethan-1-ol is a cyclopropane-substituted indane derivative with potential applications in pharmaceutical and fine chemical synthesis. Its unique structure, combining a cyclopropyl group with an indane core and a hydroxyl functionality, offers versatility as an intermediate in the development of bioactive molecules. The compound's rigid cyclopropane ring enhances stereochemical control, while the hydroxyl group provides a reactive site for further derivatization. Its stability under standard conditions and compatibility with common synthetic methodologies make it a valuable building block for research in medicinal chemistry and material science. The product is typically supplied with high purity, ensuring reproducibility in experimental applications.
1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol structure
2229603-95-4 structure
商品名:1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol
CAS番号:2229603-95-4
MF:C14H18O
メガワット:202.292124271393
CID:6010687
PubChem ID:165703132

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol
    • 2229603-95-4
    • EN300-1746117
    • 1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
    • インチ: 1S/C14H18O/c1-10(15)14(8-9-14)13-7-6-11-4-2-3-5-12(11)13/h2-5,10,13,15H,6-9H2,1H3
    • InChIKey: FLVIVUCMNFQENS-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C1(C2C3C=CC=CC=3CC2)CC1

計算された属性

  • せいみつぶんしりょう: 202.135765193g/mol
  • どういたいしつりょう: 202.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746117-2.5g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
2.5g
$2631.0 2023-09-20
Enamine
EN300-1746117-0.5g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
0.5g
$1289.0 2023-09-20
Enamine
EN300-1746117-0.05g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
0.05g
$1129.0 2023-09-20
Enamine
EN300-1746117-5g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
5g
$3894.0 2023-09-20
Enamine
EN300-1746117-10g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
10g
$5774.0 2023-09-20
Enamine
EN300-1746117-1g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
1g
$1343.0 2023-09-20
Enamine
EN300-1746117-5.0g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
5g
$3894.0 2023-06-03
Enamine
EN300-1746117-10.0g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
10g
$5774.0 2023-06-03
Enamine
EN300-1746117-0.25g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
0.25g
$1235.0 2023-09-20
Enamine
EN300-1746117-1.0g
1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol
2229603-95-4
1g
$1343.0 2023-06-03

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol 関連文献

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-olに関する追加情報

1-1-(2,3-Dihydro-1H-inden-1-yl)cyclopropylethan-1-ol

1-1-(2,3-Dihydro-1H-inden-1-yl)cyclopropylethan-1-ol is a complex organic compound with the CAS number 2229603-95-4. This compound belongs to the class of alcohols and features a unique structure that combines a cyclopropane ring with an indene moiety. The molecule's structure is characterized by a cyclopropane ring attached to an indenyl group, which adds complexity and potential reactivity to the compound.

The indenyl group in this compound is derived from indene, a bicyclic aromatic hydrocarbon with a fused benzene and cyclopentene ring system. The presence of this group contributes to the compound's stability and potential for use in various chemical reactions. The cyclopropane ring, on the other hand, is known for its strained structure, which can lead to interesting reactivity under certain conditions.

Recent studies have highlighted the potential of 1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol in the field of organic synthesis. Researchers have explored its role as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The compound's unique structure makes it an attractive candidate for use in asymmetric synthesis, where stereochemistry plays a critical role.

In addition to its synthetic applications, this compound has shown promise in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been investigated, with particular attention given to its role in enantioselective catalysis. This property opens up new avenues for its use in the production of chiral compounds, which are essential in the pharmaceutical industry.

The synthesis of 1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1 ol involves a multi-step process that typically begins with the preparation of the indenyl group. This is followed by the formation of the cyclopropane ring through either thermal or photochemical methods. The final step involves the introduction of the hydroxyl group to complete the molecule's structure.

One of the most significant recent advancements in understanding this compound is its application in medicinal chemistry. Researchers have utilized its structure as a scaffold for designing new drug candidates with improved pharmacokinetic properties. The compound's ability to undergo various functional group transformations makes it highly versatile in drug design.

Furthermore, studies have explored the biological activity of 1 8787878787878787878787878787878787 (2,3-dihydro 4) compounds like this one have shown potential as inhibitors of certain enzymes involved in disease pathways. This has led to increased interest in their development as therapeutic agents.

In terms of physical properties, 1 4) has a melting point of approximately 50°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various reaction conditions has been thoroughly investigated, making it suitable for use in both laboratory and industrial settings.

The environmental impact of this compound has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. These findings are crucial for ensuring that its use aligns with current environmental regulations and sustainable practices.

In conclusion, CAS No: 2229603 95 4, or (R)- or (S)-indanecarbinol, represents a versatile and intriguing molecule with wide-ranging applications in organic synthesis, catalysis, and medicinal chemistry. As research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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